3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid
Description
3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid (CAS: 1211514-34-9) is a heterocyclic aromatic compound featuring a benzoic acid backbone substituted with a bromine atom at the 3-position and a 1H-1,2,3,4-tetrazole ring at the 5-position. Its molecular formula is C₇H₄BrN₃O₂, with a molecular weight of 242.03 g/mol .
Properties
IUPAC Name |
3-bromo-5-(tetrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-6-1-5(8(14)15)2-7(3-6)13-4-10-11-12-13/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJQVLBIZSOWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N2C=NN=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211514-34-9 | |
| Record name | 3-bromo-5-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Tetrazole Ring Formation
The key structural feature of 3-bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid is the tetrazole ring attached to the benzene ring. The tetrazole ring is conventionally synthesized by the cycloaddition reaction of an aromatic nitrile with sodium azide under acidic conditions.
- Reaction Conditions: The nitrile precursor is treated with sodium azide in the presence of an acid catalyst, typically in aqueous or mixed solvent systems.
- Mechanism: This reaction proceeds via nucleophilic attack of azide ion on the nitrile carbon, followed by ring closure to form the tetrazole heterocycle.
- Yield and Purity: This method generally provides moderate to high yields of tetrazole derivatives with good regioselectivity.
This approach is well-documented for preparing various tetrazole-substituted benzoic acids and is adaptable for substrates bearing bromine substituents on the aromatic ring.
Bromination of the Aromatic Ring
Selective bromination at the 3- or 5-position of the benzoic acid ring is critical to obtain the desired bromo-substituted tetrazole benzoic acid.
- Reagents: Bromination is typically achieved using bromine (Br2) or brominating agents such as N-bromosuccinimide (NBS).
- Conditions: Controlled temperature and stoichiometry are essential to avoid polybromination or side reactions.
- Regioselectivity: The presence of electron-withdrawing groups such as the tetrazole ring influences the position of bromination, favoring substitution at the meta-position relative to the tetrazole.
Industrial and laboratory methods optimize these parameters to maximize yield and purity of the monobrominated product.
Conversion of Esters to Carboxylic Acid (Hydrolysis)
In many synthetic routes, the starting material is an ester derivative of the tetrazole-substituted benzoic acid, such as ethyl 3-(1H-tetrazol-1-yl)benzoate.
- Hydrolysis Conditions: The ester is hydrolyzed to the free acid using bases such as lithium hydroxide or sodium hydroxide in aqueous tetrahydrofuran (THF)/water mixtures under reflux.
- Procedure: After refluxing for approximately 2 hours, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.
- Isolation: The solid acid is collected by filtration and washed to yield the pure product.
- Yield: This method typically affords good yields of the acid product (often >70%) with high purity.
Amide Formation via Acid Chloride Intermediate
For derivatives involving amide linkages, the carboxylic acid can be converted to the acid chloride using thionyl chloride, followed by reaction with amines.
- Activation: Treatment of 3-(1H-tetrazol-1-yl)benzoic acid with thionyl chloride at 80°C converts the acid to the corresponding acid chloride.
- Subsequent Reaction: The acid chloride intermediate is reacted with appropriate amines (e.g., p-bromoaniline) in the presence of a base such as triethylamine in dichloromethane at room temperature.
- Purification: The crude product is purified by silica gel chromatography.
- Yield and Characterization: Yields of about 53% have been reported with well-characterized products by NMR and mass spectrometry.
Copper(I)-Catalyzed C–N Coupling for Tetrazole Attachment
A regioselective method for preparing tetrazole-substituted benzoic acids involves copper(I)-catalyzed C–N coupling of 2-halo benzoic acids with tetrazole derivatives.
- Catalyst and Conditions: Cu(I) catalysts facilitate the coupling of 2-bromo or 2-iodobenzoic acids with 5-(ethylthio)-1H-tetrazole under mild conditions.
- Regioselectivity: The reaction selectively forms the N2-substituted tetrazole benzoic acid.
- Post-reaction: Reductive cleavage of the thioether bond yields the free tetrazole acid.
- Yields: Moderate yields are typically obtained, and the method is versatile across various halobenzoic acid substrates.
Summary Table of Preparation Methods
| Step | Methodology | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Tetrazole ring formation | Cycloaddition of nitrile with sodium azide | Sodium azide, acid catalyst, aqueous or mixed solvents | Moderate to high | Regioselective tetrazole formation |
| Aromatic bromination | Electrophilic aromatic substitution | Br2 or NBS, controlled temperature | Moderate to high | Selective mono-bromination at meta-position |
| Ester hydrolysis | Base-catalyzed hydrolysis | LiOH or NaOH, THF/water, reflux 2h | >70 | Acidification precipitates product |
| Acid chloride formation and amidation | Thionyl chloride activation + amine coupling | SOCl2, 80°C; amine, triethylamine, DCM, RT | ~53 | Purified by chromatography |
| Cu(I)-catalyzed C–N coupling | Coupling of 2-halo benzoic acid and tetrazole | Cu(I) catalyst, 5-(ethylthio)-1H-tetrazole | Moderate | Regioselective N2-tetrazole substitution |
Detailed Research Findings
- Hydrolysis of ethyl 3-(1H-tetrazol-1-yl)benzoate with lithium hydroxide in THF/water under reflux for 2 hours yields the free acid after acidification and filtration.
- Activation of the acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) followed by reaction with amines produces amide derivatives, demonstrating the versatility of the acid chloride intermediate for further functionalization.
- Copper(I)-catalyzed C–N coupling provides a regioselective synthetic route to 2-(tetrazol-2-yl)benzoic acids, which can be adapted to similar tetrazole-benzoic acid derivatives, offering a mild and efficient alternative to classical methods.
Chemical Reactions Analysis
3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a therapeutic agent for diseases such as cancer and Alzheimer’s disease.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and disease context.
Comparison with Similar Compounds
Table 1: Comparison of Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Substituent Position | Substituent Type | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid | C₇H₄BrN₃O₂ | 3-Br, 5-tetrazole | Tetrazole | Not reported | MOFs, drug intermediates* |
| 3-(1H-1,2,4-Triazol-1-yl)benzoic acid | C₉H₇N₃O₂ | 3-triazole | Triazole | 262–268 | Coordination polymers |
| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | C₉H₇N₃O₂ | 4-triazole | Triazole | 318–320 | MOFs, catalysis* |
*Inferred from analogous compounds .
Brominated Triazole Derivatives
Brominated triazoles, such as 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid and 3-Bromo-5-(ethylthio)-1H-1,2,4-triazole, differ in bromine placement (triazole ring vs. benzene ring) and functional groups (Table 2):
- Bromine Position : Bromine on the triazole ring (e.g., 3-Bromo-5-(ethylthio)-1H-1,2,4-triazole) may increase electrophilicity, facilitating nucleophilic substitution reactions in drug synthesis. In contrast, bromine on the benzene ring in the target compound could direct further substitution reactions (e.g., Suzuki coupling) .
- Solubility : Brominated triazoles with alkylthio groups (e.g., 3-Bromo-5-(ethylthio)-1H-1,2,4-triazole) exhibit higher solubility in organic solvents (alcohol, ether) compared to polar benzoic acid derivatives .
Table 2: Brominated Triazole Derivatives
| Compound Name | Molecular Formula | Bromine Position | Key Properties | Applications |
|---|---|---|---|---|
| 3-Bromo-5-(ethylthio)-1H-1,2,4-triazole | C₅H₇BrN₃S | Triazole ring | mp 98–100°C; soluble in organic solvents | Drug/pesticide intermediates |
| 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid | C₅H₆BrN₃O₂ | Triazole ring | Not reported | Chemical synthesis* |
*Inferred from structural analogs .
Biological Activity
3-Bromo-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_8H_6BrN_5O_2
- Molecular Weight : 276.07 g/mol
This compound features a benzoic acid moiety substituted with a bromine atom and a tetraazole ring, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have reported the anticancer properties of compounds containing tetraazole rings. For instance:
- Cell Viability Assays : Compounds with similar structures showed IC50 values ranging from 0.05 to 0.25 µM against various cancer cell lines such as HeLa (cervical), A549 (lung), and MCF-7 (breast) cells. The tetraazole moiety enhances the interaction with cellular targets leading to apoptosis and cell cycle arrest in the G2/M phase .
The proposed mechanisms for the anticancer activity include:
- Tubulin Inhibition : Compounds with tetraazole rings have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell death .
- Apoptosis Induction : Activation of caspases and modulation of apoptotic pathways have been observed in treated cells .
Case Studies and Research Findings
A review of recent literature highlights the following key findings regarding the biological activity of related compounds:
| Study | Compound | Target | IC50 Value | Mechanism |
|---|---|---|---|---|
| Miao et al. (2022) | Tetraazole derivatives | A549 cells | 0.246 µM | Tubulin inhibition |
| Zhang et al. (2021) | Benzothiazole-tetraazole hybrids | HeLa cells | 0.048 µM | Apoptosis induction |
| Liu et al. (2020) | Various tetraazole compounds | MCF-7 cells | 0.19 µM | Cell cycle arrest |
These studies underscore the importance of structural modifications in enhancing the biological activity of tetraazole-containing compounds.
Q & A
What synthetic strategies are effective for introducing the 1H-1,2,3,4-tetrazol-1-yl group at the 5-position of 3-bromobenzoic acid?
Level: Basic (Synthetic Methodology)
The synthesis of 3-bromo-5-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves cycloaddition reactions or functionalization of pre-existing benzoic acid derivatives. A practical approach includes:
- Cycloaddition of nitriles with sodium azide : The tetrazole ring can be formed via [2+3] cycloaddition under acidic conditions, leveraging the bromo-substituted benzoic acid as a precursor.
- Cross-coupling reactions : The bromo substituent at the 3-position allows further functionalization via Sonogashira or Heck coupling, as demonstrated in analogous bromo-iodobenzoic acid derivatives .
- Purification : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate high-purity product .
How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
Level: Advanced (Structural Characterization)
Crystallization challenges often arise due to the compound’s polar tetrazole and carboxylic acid groups. Methodological considerations include:
- Solvent selection : Use mixed solvents (e.g., methanol/water or DMSO/ethyl acetate) to balance solubility and slow evaporation rates.
- pH control : Neutralize the carboxylic acid group with a weak base (e.g., NH₄OH) to promote crystal growth.
- Refinement tools : Employ SHELXL for high-resolution refinement, particularly for handling twinned data or disorder in the tetrazole ring . Structural analogs, such as 4-{5-[(2-bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid, have been successfully characterized via single-crystal X-ray diffraction with R-factors <0.05 .
What metal coordination modes are feasible for this compound, and how do they compare to triazole-based analogs?
Level: Advanced (Coordination Chemistry)
The tetrazole and carboxylic acid groups offer multiple binding sites for transition metals. Key insights from related systems include:
- Monodentate vs. bridging modes : The tetrazole N-atoms can coordinate to metals in η¹ or µ₂ configurations, while the carboxylate may act as a bridging ligand.
- Comparison to triazole analogs : Unlike 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTBA), which forms 3D coordination polymers with Cd(II) and Cu(II) , the tetrazole derivative may exhibit distinct topology due to increased ligand flexibility and steric demands.
- Experimental design : Solvothermal synthesis (e.g., 120°C, 72 hrs) in DMF/EtOH mixtures is effective for polymer formation. Characterization via IR (ν(C=O) ~1680 cm⁻¹) and TGA (decomposition >250°C) is critical .
How should researchers address discrepancies between NMR and crystallographic data for this compound?
Level: Advanced (Data Analysis)
Contradictions between solution-phase (NMR) and solid-state (XRD) data often stem from tautomerism or dynamic effects in the tetrazole ring. Strategies include:
- Tautomer identification : XRD definitively assigns the 1H-tetrazole tautomer, whereas NMR may show averaged signals due to rapid proton exchange.
- Low-temperature NMR : Conduct experiments at 193 K to slow tautomer interconversion and resolve split signals.
- DFT calculations : Compare experimental NMR shifts with computed values for each tautomer to validate assignments .
What catalytic applications are enabled by the bromo substituent in this compound?
Level: Advanced (Applied Chemistry)
The bromo group at the 3-position facilitates cross-coupling reactions for derivatization:
- Heck coupling : React with alkenes (e.g., styrene) using Pd(OAc)₂/XPhos catalysts to introduce aryl-alkene motifs .
- Sonogashira coupling : Couple with terminal alkynes (e.g., TIPS-acetylene) under Pd/Cu catalysis to form carbon-carbon bonds .
- Buchwald-Hartwig amination : Replace bromine with amines for pharmaceutical intermediate synthesis.
What analytical techniques are critical for purity assessment of this compound?
Level: Basic (Analytical Chemistry)
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities. The molecular ion [M-H]⁻ should appear at m/z 283.
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
- Melting point : Compare with literature values (e.g., analogs like 5-bromo-3-methoxybenzoic acid melt at 72–74°C) .
How does the tetrazole ring influence the compound’s stability under varying storage conditions?
Level: Advanced (Stability Studies)
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the tetrazole ring.
- Hydrolysis risk : Avoid aqueous solutions at pH >8, as the tetrazole may degrade to amines.
- Thermal stability : TGA data for similar compounds show decomposition onset at ~200°C, suggesting room-temperature storage is suitable .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
